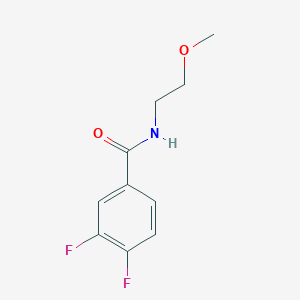

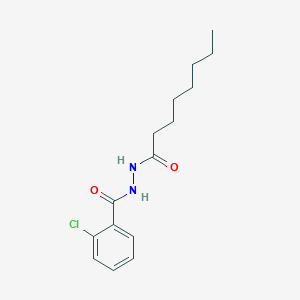

![molecular formula C33H26ClFN4O2 B4558002 N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)

N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, utilizing principles from organic chemistry such as nucleophilic substitution, cyclization, and amide bond formation. Starting materials often include aromatic amines and halogenated benzoic acids, which are modified through various reactions to introduce additional functional groups and achieve the desired molecular framework.

Molecular Structure Analysis

Molecular structure analysis, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, provides insights into the optimized molecular structure, electronic configuration, and spectroscopic properties of these compounds. Studies often compare theoretical results with experimental data, such as X-ray crystallography, to validate the molecular structure and understand the electronic interactions within the molecule (Wazzan, Al-Qurashi, & Faidallah, 2016).

Applications De Recherche Scientifique

Psycho- and Neurotropic Properties of Quinoline Derivatives

Quinoline derivatives, such as certain novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, have been studied for their psycho- and neurotropic properties, including sedative effects and anti-amnesic activity. These compounds show promise for further studies as potential psychoactive compounds, highlighting the utility of quinoline derivatives in developing new treatments for neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Fluorescence and Photophysical Properties

Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems. They have potential as antioxidants, radioprotectors, and DNA fluorophores, indicating their broad applicability in scientific research and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Structural Studies and Co-crystal Formation

Research on the structural aspects of quinoline derivatives, focusing on their ability to form co-crystals and salts, reveals their significance in understanding molecular interactions and designing new materials with desired properties (Karmakar, Kalita, & Baruah, 2009).

Viscosity-Sensitive Fluorescent Probes

Quinoline derivatives have been explored for developing viscosity-sensitive fluorescent probes, crucial for applications in biological imaging and viscosity detection. The sensitivity of these compounds to changes in viscosity can aid in various scientific investigations, including cellular and molecular studies (Wang, Shi, Jia, Chen, & Ma, 2009).

Electronic and Photovoltaic Applications

The photovoltaic properties of quinoline derivatives, such as their application in organic–inorganic photodiode fabrication, underscore their potential in renewable energy technologies. Their ability to improve the performance of photodiodes highlights the versatility of quinoline derivatives beyond their biochemical and medical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Propriétés

IUPAC Name |

8-chloro-2-(4-ethylphenyl)-N-[(Z)-1-[3-[(3-fluorobenzoyl)amino]phenyl]ethylideneamino]quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26ClFN4O2/c1-3-21-13-15-22(16-14-21)30-19-28(27-11-6-12-29(34)31(27)37-30)33(41)39-38-20(2)23-7-5-10-26(18-23)36-32(40)24-8-4-9-25(35)17-24/h4-19H,3H2,1-2H3,(H,36,40)(H,39,41)/b38-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBLOXVXVDIOLU-KWQVAVEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN=C(C)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N/N=C(/C)\C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

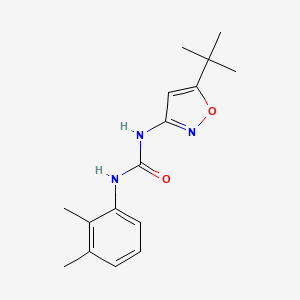

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)

![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)

![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)

![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4558018.png)

![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)